molecular formula C4H6Br2O2 B1590518 2,4-Dibromobutanoic acid CAS No. 63164-16-9

2,4-Dibromobutanoic acid

Cat. No. B1590518
CAS RN: 63164-16-9
M. Wt: 245.9 g/mol
InChI Key: OFBPRWUYMOUQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromobutanoic acid is a chemical compound with the molecular formula C4H6Br2O2 . It has an average mass of 245.897 Da and a monoisotopic mass of 243.873444 Da .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromobutanoic acid consists of 2 bromine atoms, 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . It has 1 defined stereocenter .


Physical And Chemical Properties Analysis

2,4-Dibromobutanoic acid has a density of 2.1±0.1 g/cm3, a boiling point of 294.1±25.0 °C at 760 mmHg, and a flash point of 131.6±23.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its molar refractivity is 37.6±0.3 cm3, and it has a polar surface area of 37 Å2 .

Relevant Papers

One relevant paper discusses the efficient scale-up of photochemical bromination of conjugated allylic compounds in continuous-flow . Another paper provides safety data for a related compound, 2-bromobutane .

Scientific Research Applications

1. Overview of 2,4-D Research

2,4-Dichlorophenoxyacetic acid (2,4-D) is extensively used worldwide in agricultural and urban activities as a herbicide. Research has evolved rapidly in the areas of its toxicology and mutagenicity. The USA, Canada, and China are leading contributors to this field, with a focus on occupational risk, neurotoxicity, herbicide resistance, and effects on non-target aquatic species. Key areas for future research include molecular biology, human and vertebrate bioindicator exposure assessment, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Biological Production of Malic Acid

Malic acid (2-hydroxybutanedioic acid) has garnered interest for its extensive use in food, chemicals, and pharmaceutical industries. Biological production of malic acid, which includes processes like enzymatic conversion and fermentation, has become more prominent due to concerns about fossil fuel depletion and environmental issues. Metabolic engineering of strains and process optimization are key areas in malic acid production research (Dai et al., 2018).

3. Phytoremediation of Herbicides

The persistence and potential soil migration of 2,4-Dichlorophenoxyacetic acid make it necessary to reduce its concentrations in contaminated soil and groundwater. A study describes the use of a bacterial endophyte that naturally degrades 2,4-D, inoculated in pea plants, which showed enhanced removal of 2,4-D from soil without accumulation in the aerial parts of the plants. This highlights the potential of using bacterial endophytes in phytoremediation of herbicide-contaminated substrates (Germaine et al., 2006).

4. Molecular Action Mode of 2,4-D as a Herbicide

2,4-D, used as a broadleaf herbicide, mimics natural auxin at the molecular level. It affects dicots by causing abnormal growth, senescence, and death. Understanding its molecular action, including auxin receptors, transport carriers, transcription factors response, and phytohormone cross-talk, is crucial for insights into its herbicidal properties (Song, 2014).

5. Synthesis and Structure of Complexes

The synthesis of 2,4-dioxo-4-phenylbutanoic acid and its application in forming copper (II) nitrate complexes was studied. These complexes, which include molecules of 2,4-dioxolato-4-phenylbutanoic acid and bipyridine, show potential in chemical applications due to their specific crystalline structures and chemical properties (Landry, Turnbull, & Twamley, 2007).

properties

IUPAC Name

2,4-dibromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBPRWUYMOUQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513522
Record name 2,4-Dibromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromobutanoic acid

CAS RN

63164-16-9
Record name 2,4-Dibromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromobutanoic acid
Reactant of Route 2
2,4-Dibromobutanoic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dibromobutanoic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dibromobutanoic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dibromobutanoic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dibromobutanoic acid

Citations

For This Compound
5
Citations
B Kwiecień, M Kotańska, A Bilska-Wilkosz… - Postępy Higieny i …, 2013 - ruj.uj.edu.pl
In mammals lipoic acid (LA) and its reduced form dihydrolipoic acid (DHLA) function as cofactors for multienzymatic complexes catalyzing the decarboxylation of α-ketoacids. Moreover, …
Number of citations: 36 ruj.uj.edu.pl
I Mutule, D Borovika, E Rozenberga… - Journal of Enzyme …, 2015 - Taylor & Francis
The new histone deacylases inhibitors (HDACi) were synthesized in the class of 5-membered cyclic hydroxamic acids (5-CHA), showing medium size CHA as a new Zn-binding group. …
Number of citations: 12 www.tandfonline.com
NV Yashin, TN Chmovzh, EB Averina… - Review Journal of …, 2014 - Springer
Data on methods of the synthesis of conformationally restricted analogs of γ-aminobutyric acid (GABA) are systematized in the review. Approaches to the synthesis of different types of …
Number of citations: 9 link.springer.com
I Heinze-Krauss, P Angehrn, P Guerry… - Journal of medicinal …, 1996 - ACS Publications
The synthesis and structure−activity relationships of a new class of vinylcephalosporins substituted with a lactamyl residue (1) are described. These compounds show excellent activity …
Number of citations: 26 pubs.acs.org
CN Zimmerman - 1992 - search.proquest.com
A new synthesis of methyl 1, 3-butadiene-2-carboxylate from 3-carbomethoxy-3, 4-pentadienal was discovered. The reaction appears to proceed via a thermally-allowed six-electron …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.